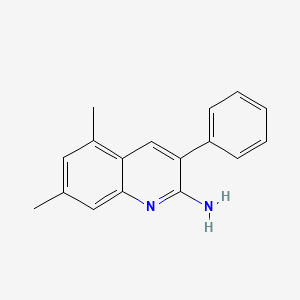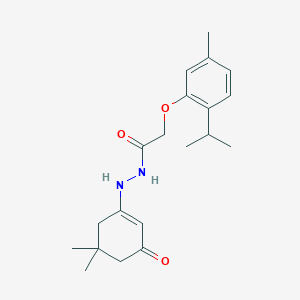![molecular formula C33H32N3.C18H33O2<br>C51H65N3O2 B14154175 [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate CAS No. 85005-72-7](/img/structure/B14154175.png)
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Victoria Blue B and is used in various applications, including biological staining and industrial dyeing .
Métodos De Preparación
The synthesis of [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate involves several steps. One common method includes the condensation of 4-(dichloro(4-(diethylamino)phenyl)methyl)-N,N-diethylbenzenamine with naphthalen-1-amine . Another method involves the condensation of bis(4-(dimethylamino)phenyl)methanol with naphthalen-1-amine, followed by oxidation and removal of nitro groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate has several scientific research applications:
Biological Staining: It binds to nucleic acids and is used in staining techniques for cell pattern recognition.
Industrial Dyeing: It is used as a dye in various industrial applications due to its vibrant color.
Chemical Research: It is used in studies involving organic synthesis and reaction mechanisms.
Mecanismo De Acción
The compound exerts its effects primarily through binding to nucleic acids. This binding alters the structure and function of the nucleic acids, making it useful in biological staining techniques . The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid interactions .
Comparación Con Compuestos Similares
Similar compounds include:
Victoria Blue R: Another dye with similar staining properties but different chemical structure.
Methylene Blue: A well-known dye used in various biological and medical applications.
Crystal Violet: Used in staining and as an antiseptic.
What sets [4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate apart is its unique structure, which provides specific binding properties and vibrant color .
Propiedades
Número CAS |
85005-72-7 |
|---|---|
Fórmula molecular |
C33H32N3.C18H33O2 C51H65N3O2 |
Peso molecular |
752.1 g/mol |
Nombre IUPAC |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H31N3.C18H34O2/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-23H,1-4H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
Clave InChI |
TUSJGZDTSMYANI-SVMKZPJVSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


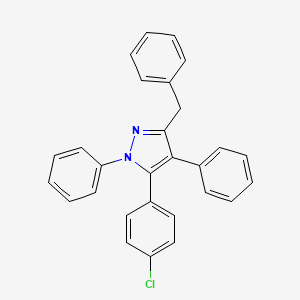
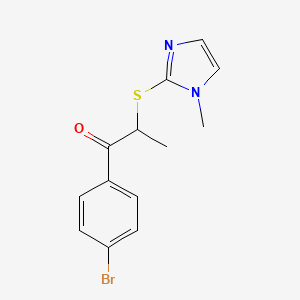
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
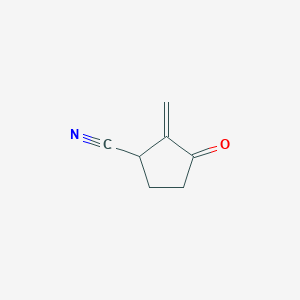
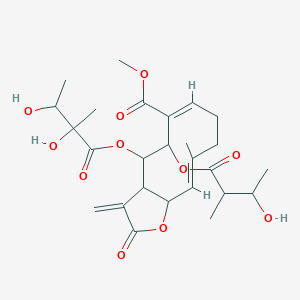
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)

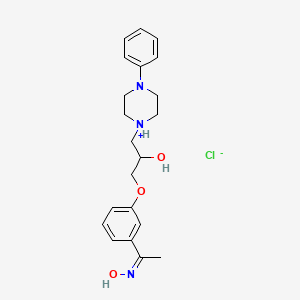
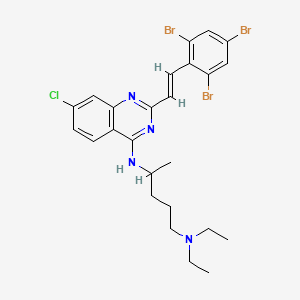

![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
